(2R,3S,4R,6S)-6-methoxy-2-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diol
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Overview
Description
(2R,3S,4R,6S)-6-methoxy-2-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diol is a complex organic compound with a unique structure that includes a tetrahydropyran ring, methoxy group, and trityloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,6S)-6-methoxy-2-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diol typically involves multiple steps, starting from readily available precursors. One common approach is the protection of hydroxyl groups followed by the introduction of the trityloxy group. The reaction conditions often require the use of protecting groups, such as trityl chloride, in the presence of a base like pyridine. The methoxy group is introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,6S)-6-methoxy-2-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or trityloxy groups using reagents like sodium methoxide or sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(2R,3S,4R,6S)-6-methoxy-2-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3S,4R,6S)-6-methoxy-2-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diol involves its interaction with specific molecular targets and pathways. The trityloxy group can act as a protecting group, allowing selective reactions at other functional groups. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4R,5R,6R)-5-Amino-2-(aminomethyl)-6-(((1R,2R,3S,4R,6S)-4,6-diamino-2-(((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-3-hydroxycyclohexyl)oxy)tetrahydro-2H-pyran-3,4-diol
- (2R,3S,4R,5R,6S)-5-Amino-6-(((1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl)oxy)-2-(®-1-hydroxyethyl)tetrahydro-2H-pyran-3,4-diol
Uniqueness
The uniqueness of (2R,3S,4R,6S)-6-methoxy-2-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diol lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both methoxy and trityloxy groups allows for selective modifications and applications in various fields of research.
Properties
IUPAC Name |
(2R,3S,4R,6S)-6-methoxy-2-(trityloxymethyl)oxane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O5/c1-29-24-17-22(27)25(28)23(31-24)18-30-26(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22-25,27-28H,17-18H2,1H3/t22-,23-,24+,25+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSGDUKYGQQTFV-NGSHPTGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H]([C@@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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